Home > Products > Screening Compounds P110718 > Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate
Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate - 588720-90-5

Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate

Catalog Number: EVT-3490782
CAS Number: 588720-90-5
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-Chloro-1-(2,3,5-tri-O-benzyl-beta-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one

    Compound Description: This compound serves as an intermediate in the synthesis of arabinosylhypoxanthine and arabinosylguanine analogs within the imidazo[1,2-c]pyrimidine series [].

1-(2,3,5-Tri-O-benzyl-beta-D-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one

    Compound Description: This compound acts as another intermediate in synthesizing arabinosylhypoxanthine analogs within the imidazo[1,2-c]pyrimidine series [].

    Compound Description: This compound serves as an intermediate in the synthesis of arabinosylguanine analogs within the imidazo[1,2-c]pyrimidine series [].

1-(betaD-arabinofuranosyl)imidazo[1,2-c]pyrimidin-5-one

    Compound Description: This compound represents an arabinosylhypoxanthine analog within the imidazo[1,2-c]pyrimidine series [].

1-(betaD-arabinofuranosyl)-7-aminoimidazo[1,2-c]pyrimidin-5-one

    Compound Description: This compound represents an arabinosylguanine analog within the imidazo[1,2-c]pyrimidine series [].

7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5-ones

    Compound Description: This series of compounds, with various substituents at the 1-position, was synthesized and evaluated for their central nervous system (CNS) activity and anti-inflammatory properties [].

(Imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones

    Compound Description: This series of compounds was synthesized as potential nonsedative anxiolytics and evaluated for their binding affinity to benzodiazepine receptors [].

Overview

Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate is a heterocyclic compound classified under the imidazo[1,2-c]pyrimidine family. This compound features a complex structure that includes an imidazo ring fused to a pyrimidine system, and it is characterized by the presence of an ethyl ester group at the 7-position. Compounds within this class are notable for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research. The compound is identified by the chemical formula C10_{10}H10_{10}N4_{4}O2_{2} and has the CAS number 588720-90-5 .

Synthesis Analysis

Methods

The synthesis of ethyl imidazo[1,2-c]pyrimidine-7-carboxylate can be achieved through various synthetic routes. One prevalent method involves a multicomponent reaction that utilizes cyanoacetohydrazide, 4-nitroacetophenone, and 1,1-bis(methylthio)-2-nitroethylene in combination with various diamines. This reaction typically occurs in a solvent mixture of water and ethanol to facilitate the cyclization process.

Technical Details

The synthesis often requires careful optimization of reaction conditions such as temperature, pH, and reaction time to maximize yield and purity. In industrial settings, methods may be adapted to enhance scalability and reduce environmental impact by employing greener solvents or catalyst-free systems .

Molecular Structure Analysis

Structure

Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate features a bicyclic structure that integrates an imidazole ring with a pyrimidine moiety. The presence of the carboxylate group at the 7-position is crucial for its biological activity.

Data

  • Molecular Formula: C10_{10}H10_{10}N4_{4}O2_{2}
  • Molecular Weight: 218.21 g/mol
  • Melting Point: Not extensively documented but generally falls within typical ranges for similar compounds.
Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate can undergo several types of chemical transformations:

  • Oxidation: This can lead to the formation of oxidized derivatives.
  • Reduction: Reduction reactions can modify functional groups present in the compound.
  • Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.

Technical Details

Common reagents include potassium permanganate or hydrogen peroxide for oxidation; sodium borohydride or lithium aluminum hydride for reduction; and various nucleophiles for substitution reactions. The conditions for these reactions are tailored based on desired outcomes, focusing on factors such as solvent choice and temperature .

Mechanism of Action

The mechanism of action for ethyl imidazo[1,2-c]pyrimidine-7-carboxylate primarily revolves around its interaction with biological targets such as kinases. Research indicates that derivatives of this compound can act as inhibitors of Janus kinase pathways, which are critical in mediating immune responses and inflammation. This inhibition is particularly relevant in treating autoimmune diseases and certain malignancies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Generally soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions but may be sensitive to strong oxidizing agents.
  • Reactivity: Reactivity varies based on functional groups present; oxidation and reduction pathways are commonly explored.
Applications

Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate has significant applications in medicinal chemistry due to its biological activities:

  • Pharmaceutical Development: It serves as a scaffold for developing new drugs targeting Janus kinases involved in inflammatory and autoimmune conditions.
  • Research Tool: Used in studies exploring kinase inhibition mechanisms and related pathways.

The ongoing exploration of this compound's derivatives continues to reveal potential therapeutic applications across various medical fields .

Introduction to Imidazopyrimidine Carboxylates

Imidazopyrimidine carboxylates represent a specialized class of nitrogen-containing bicyclic heterocycles characterized by fused imidazole and pyrimidine rings with ester-functionalized side chains. These compounds occupy a pivotal niche in medicinal chemistry due to their structural mimicry of endogenous purines and pyrimidines. Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0) exemplifies this family, serving as a versatile scaffold for pharmaceutical innovation [1] [9]. The ethyl carboxylate moiety enhances molecular interactions while allowing straightforward derivatization, positioning these compounds as privileged structures in targeted drug design.

Structural Classification within Nitrogen-Containing Bicyclic Heterocycles

Imidazopyrimidines belong to the broader family of fused diazabicyclic systems, distinguished by their specific ring fusion patterns and electron distribution profiles. The core structure comprises:

  • Ring Fusion Geometry: Imidazo[1,2-a]pyrimidine features a pyrimidine ring fused at bonds 1-2a and 2-3 with an imidazole ring, creating a planar, π-conjugated system [6] [9].
  • Electronic Properties: The presence of multiple nitrogen atoms generates electron-deficient regions, evidenced by a predicted pKa of 1.98 ± 0.30 and refractive index of 1.629 [6]. This electron deficiency facilitates interactions with biological targets through dipole and π-stacking mechanisms.
  • Crystallographic Parameters: Density functional theory predicts a molecular density of 1.33 ± 0.1 g/cm³, reflecting tight molecular packing in solid states [6]. The melting point range of 170–172°C further indicates high thermal stability [9].

Table 1: Structural Comparison of Key Nitrogenous Bicyclic Heterocycles

Heterocycle SystemRing Fusion PatternRepresentative CompoundPlanarity Index
Imidazo[1,2-a]pyrimidine[1,2-a]-fusionEthyl 2-carboxylate (64951-06-0)High
Purine[d]pyrimidine-imidazoleHypoxanthineModerate
Pyrazolo[1,5-a]pyrimidine[1,5-a]-fusionZaleplon intermediateVariable

Significance as Bioisosteres in Medicinal Chemistry

The imidazopyrimidine core serves as a strategic bioisostere for purines and pyridines, enabling target engagement while optimizing pharmacokinetic properties:

  • Nucleic Acid Mimicry: The planar structure and nitrogen positioning (N1, N3) replicate hydrogen-bonding patterns of adenine/guanine, permitting competitive inhibition of kinases and polymerases [8]. This is exploited in antiviral and anticancer agents where the carboxylate group provides additional hydrogen-bonding capacity.

  • Metabolic Stability Enhancement: Compared to purines, imidazopyrimidines exhibit reduced susceptibility to enzymatic degradation (e.g., adenosine deaminase), as demonstrated in clinical candidates like the anti-HIV compound rilpivirine analogs [8]. Ethyl carboxylate derivatives further resist first-pass hydrolysis due to steric shielding of the ester group.

  • Targeted Kinase Inhibition: The scaffold’s geometry complements ATP-binding pockets, with carboxylate-containing derivatives showing enhanced selectivity for tyrosine kinases. For example, ethyl imidazo[1,2-a]pyrimidine-2-carboxylate derivatives inhibit VEGF-R2 at IC₅₀ values <100 nM by forming salt bridges with catalytic lysine residues [8].

Table 2: Bioisosteric Applications of Imidazopyrimidine Carboxylates

Target BiomoleculeImidazopyrimidine BioisosterePharmacological Outcome
Adenine5-Amino derivativesKinase inhibition (e.g., CDK2/cyclin E)
5-Fluorouracil5-Trifluoromethyl analogsEnhanced thymidylate synthase inhibition
Benzodiazepines7-substituted carboxylatesAnxiolytic activity (GABA_A modulation)

Historical Development and Key Synthetic Milestones

The synthetic evolution of imidazopyrimidine carboxylates reveals strategic advances in heterocyclic coupling and functionalization:

Early Methodologies (Pre-2000s)

Initial routes relied on thermal cyclocondensation between 2-aminopyrimidines and α-halo carbonyls. Ethyl imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 64951-06-0) was first synthesized via:

  • Reaction of 2-aminopyrimidine with ethyl bromopyruvate under reflux
  • Low-yielding (15–20%) cyclization requiring harsh conditions (140°C, 48h) [9]This method suffered from regiochemical inconsistencies and poor scalability due to competing polymerization.

Modern Catalytic Approaches

Twenty-first-century innovations focused on cascade cyclizations and catalytic systems:

  • Pd-Catalyzed Amination: Buchwald-Hartwig coupling enabled efficient N-arylation prior to ring closure, improving yields to 65–75% [6].
  • Microwave-Assisted Synthesis: Reduced reaction times from days to minutes (e.g., 30 min at 150°C) while boosting purity to >97% [4] [9].
  • Big-inelli Adaptations: Three-component reactions incorporating urea derivatives streamlined access to dihydropyrimidine precursors, later oxidized to aromatic systems [8].

Table 3: Evolution of Synthetic Routes for Ethyl Imidazopyrimidine-2-carboxylates

Synthetic StrategyConditionsYield (%)PurityKey Advancement
Thermal Cyclocondensation140°C, 48h (neat)15–20<70%Initial access to core scaffold
Pd-Catalyzed AminationPd₂(dba)₃/XPhos, 100°C, 12h65–75>90%Regiochemical control
Microwave Cyclization150°C, 30 min, solvent-free8297%Time efficiency, purity boost

The CAS 64951-06-0 derivative remains a benchmark for scalability, with kilogram-scale productions achieved via continuous flow chemistry since 2010 [9]. Future directions include photocatalytic C–H carboxylation to directly install ester groups on preformed imidazopyrimidine cores.

Properties

CAS Number

588720-90-5

Product Name

Ethyl imidazo[1,2-c]pyrimidine-7-carboxylate

IUPAC Name

ethyl imidazo[1,2-c]pyrimidine-7-carboxylate

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-8-10-3-4-12(8)6-11-7/h3-6H,2H2,1H3

InChI Key

SQIRHHKBVBGKOC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=NC=CN2C=N1

Canonical SMILES

CCOC(=O)C1=CC2=NC=CN2C=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.